molecular formula C9H14N2O B7860352 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B7860352
M. Wt: 166.22 g/mol
InChI Key: GPBRVGRTDIKTDA-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1152506-33-6) is a high-purity chemical building block specializing in synthetic organic and medicinal chemistry. With the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol , this compound serves as a versatile precursor for the research and development of advanced molecules. Its primary research value lies in its application as a pharmaceutical intermediate and a key scaffold in the synthesis of fine chemicals, reagents, and active pharmaceutical ingredients (APIs) . The structure of the compound, featuring a protected pyrazole ring with reactive aldehyde and methyl functional groups, makes it a valuable intermediate for constructing more complex heterocyclic systems used in drug discovery, pesticide development, and dye chemistry . To ensure its stability and purity, this product requires storage in an inert atmosphere at 2-8°C . It is analyzed using rigorous methods such as LCMS, GCMS, HPLC, and NMR to guarantee >99% purity, meeting pharma-grade standards for critical research applications . This product is intended for use by qualified researchers in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or personal use. Handling should be performed using appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, and should be conducted in a chemical fume hood .

Properties

IUPAC Name

1-tert-butyl-3-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-8(6-12)5-11(10-7)9(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBRVGRTDIKTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Optimization

The reaction involves generating a chloromethyleneiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. For 1-(tert-Butyl)-3-methyl-1H-pyrazole substrates, a 6:4 molar ratio of DMF:POCl₃ at 120°C for 1–2 hours achieves optimal conversion. Excess DMF solvates liberated HCl, preventing side reactions, while POCl₃ concentrations above 4 equivalents degrade starting material.

Case Study (Adapted from):

  • Substrate: 5-Chloro-1-(tert-butyl)-3-methyl-1H-pyrazole

  • Conditions: 6 eq DMF, 4 eq POCl₃, 120°C, 1 hour

  • Yield: 67% of 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

  • Purity: 99.6% after recrystallization (HPLC)

Solvent and Temperature Effects

Non-polar solvents (e.g., dichloromethane) suppress competing hydrolysis but require strict anhydrous conditions. Polar aprotic solvents like acetonitrile improve intermediate stability but reduce reaction rates by 15–20%. Temperatures below 100°C lead to incomplete iminium salt formation, while exceeding 140°C promotes decarbonylation.

Alternative Cyclization Strategies for Pyrazole Core Formation

Pyrazole ring construction precedes formylation in multi-step syntheses. Two dominant approaches are documented:

Hydrazine Cyclocondensation

Reacting α,β-unsaturated esters with methylhydrazine forms the pyrazole skeleton. A patented method for analogous compounds uses:

  • Step 1: 2,2-Difluoroacetyl chloride reacts with α,β-unsaturated ester in tert-butanol at −30°C.

  • Step 2: Potassium iodide-catalyzed cyclization with 40% methylhydrazine aqueous solution.

  • Acidification: HCl adjusts pH to 1–2, precipitating the crude product.

Adapted Conditions for Target Compound:

ParameterValue
CatalystKI (1.5 mol eq)
Temperature−30°C → 85°C
Reaction Time6 hours
Recrystallization40% Ethanol/Water
Yield58–75%

Purification and Analytical Characterization

Recrystallization Protocols

Crude product purity ranges from 85–92% before recrystallization. Optimal solvent systems include:

Solvent Ratio (Ethanol:Water)Purity IncreaseRecovery Rate
40:6092% → 99.6%78%
50:5090% → 98.2%85%
65:3588% → 97.1%91%

Data adapted from large-scale preparations in. Lower water content improves recovery but risks co-precipitating impurities.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.89 (s, 1H, pyrazole-H), 4.12 (q, J = 6.8 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃), 1.42 (s, 9H, C(CH₃)₃).

  • HPLC: Retention time 8.2 min (C18 column, 70:30 MeOH:H₂O).

Industrial-Scale Production Challenges

Cost Drivers

  • tert-Butyl Group Introduction: Requires pricey tert-butanol or isobutylene gas under high-pressure conditions.

  • POCl₃ Handling: Corrosivity necessitates Hastelloy reactors, increasing capital costs by 30% vs. glass-lined equipment.

Environmental Impact

  • Waste Streams: 0.8 kg POCl₃ waste per kg product requires neutralization with Ca(OH)₂.

  • Solvent Recovery: Ethanol-water azeotrope distillation achieves 92% solvent reuse .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).

Major Products:

Scientific Research Applications

1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde has shown promising biological activities, particularly in the context of cancer research:

  • Anticancer Properties : Recent studies indicate that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including lung, breast, and liver cancers. The compound's structural features contribute to its ability to inhibit tumor growth effectively .
  • Mechanism of Action : The anticancer activity of pyrazole derivatives is often linked to their ability to interfere with cellular signaling pathways involved in proliferation and survival. For instance, compounds based on the 1H-pyrazole scaffold have been shown to inhibit key enzymes and receptors associated with cancer progression .

Case Studies

Several case studies highlight the compound's applications in drug development and synthesis:

Study Objective Findings
Ohtsuka et al. (2021)Synthesis of substituted pyrazolesDemonstrated efficient synthesis routes for various pyrazoles with potential biological activity .
Girish et al. (2021)Antitubercular activity evaluationEvaluated synthesized pyrazoles for their efficacy against tuberculosis, showcasing their medicinal potential .
Recent Anticancer StudiesEvaluation of anticancer propertiesFound that compounds containing the 1H-pyrazole structure significantly inhibited growth in multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazole ring may also interact with various biological receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Compound Name CAS Number Substituents (Position) Similarity Score Key Structural Differences
This compound Not provided 1-t-Bu, 3-Me - Reference compound
3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde 112758-40-4 3-t-Bu 0.82 tert-Butyl at position 3, no methyl
3-Methyl-1H-pyrazole-4-carbaldehyde 179055-27-7 3-Me 0.81 Methyl at position 3, no tert-butyl
1-Methyl-1H-pyrazole-4-carbaldehyde 25016-11-9 1-Me 0.61 Methyl at position 1, no tert-butyl

Data Source: Similarity scores and CAS numbers are derived from structural databases .

Substituent Position and Steric Effects

  • 3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4): With a similarity score of 0.82, this is the closest analog. However, the tert-butyl group at position 3 (vs. position 1 in the target compound) alters steric hindrance around the aldehyde.
  • 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9) : The methyl group at position 1 provides less steric bulk compared to tert-butyl, likely increasing the aldehyde’s accessibility for reactions. This is reflected in its lower similarity score (0.61) .

Electronic and Solubility Properties

  • The methyl group at position 3 exerts a weaker electron-donating effect than tert-butyl, which may influence electronic delocalization in the pyrazole ring .
  • Target Compound : The tert-butyl group increases hydrophobicity, making it more suitable for applications requiring lipid membrane penetration (e.g., drug candidates). Its methyl group at position 3 may moderately enhance electron density at the aldehyde position .

Biological Activity

1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazine with appropriate aldehydes under controlled conditions. The process can be optimized for yield and purity through various methods such as reflux in organic solvents like ethanol or methanol.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance, its derivatives have been tested against bacteria and fungi, demonstrating effective inhibition of growth .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly as a COX-2 inhibitor. This suggests potential applications in treating inflammatory diseases .
  • Antitumor Activity : Recent studies indicate that pyrazole derivatives can inhibit the proliferation of cancer cells. Specifically, compounds with similar structures have shown effectiveness against lung, breast, and colorectal cancers .

The biological effects of this compound are attributed to its interaction with specific molecular targets. The aldehyde group allows for nucleophilic attack by biological molecules, which may lead to alterations in cellular signaling pathways. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and influencing various biochemical processes .

Data Table: Biological Activities of this compound

Biological ActivityTest Organism/Cell LineEffectivenessReference
AntimicrobialE. coliInhibition of growth
Staphylococcus aureusInhibition of growth
Anti-inflammatoryCOX-2 enzymeInhibition
AntitumorMDA-MB-231 (breast cancer)IC50 = 15 µM
A549 (lung cancer)IC50 = 20 µM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

In vitro assays assessed the anti-inflammatory properties of the compound by measuring COX-2 inhibition. Results indicated a dose-dependent decrease in COX-2 activity, highlighting its therapeutic potential in managing inflammatory conditions.

Case Study 3: Antitumor Activity

A series of experiments were conducted on cancer cell lines to evaluate the antitumor effects of pyrazole derivatives. The results showed that this compound significantly inhibited cell proliferation in multiple cancer types, supporting further investigation into its use as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 1-(tert-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-(tert-butyl)-1H-pyrazol-5(4H)-one reacts with a chlorinating agent (e.g., POCl₃) and a formylating agent (e.g., DMF) under controlled temperature (50–80°C) . Yield optimization depends on:

  • Substituent effects : Electron-donating groups on the pyrazole ring enhance formylation efficiency.
  • Catalyst stoichiometry : Excess POCl₃ (>1.5 eq.) improves chlorination but may require neutralization steps.
  • Workup protocols : Quenching with ice-water followed by extraction with ethyl acetate minimizes side-product formation .

Q. How is the structural integrity of this compound validated in academic research?

Structural characterization employs:

  • X-ray crystallography : Determines bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles between pyrazole and aldehyde groups .
  • Spectroscopic techniques :
    • ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.
    • IR : Strong C=O stretch at 1680–1700 cm⁻¹ .
      Cross-validation with computational models (e.g., DFT) is recommended to resolve ambiguities .

Q. What are the critical stability considerations for handling this compound in the laboratory?

  • Light sensitivity : Store in amber vials at 2–8°C to prevent aldehyde oxidation .
  • Moisture avoidance : Use anhydrous solvents (e.g., dried THF) during reactions to prevent hydrolysis of the formyl group .
  • Inert atmosphere : Conduct reactions under N₂/Ar to stabilize reactive intermediates .

Q. How can researchers optimize the reaction for derivatives with substituents at the 1- and 3-positions?

Modify the starting pyrazole backbone:

  • 1-position : Replace tert-butyl with aryl groups (e.g., phenyl) via nucleophilic substitution, requiring strong bases like NaH .
  • 3-position : Introduce methyl or trifluoromethyl groups using methylating agents (e.g., MeI) or fluorinated reagents (e.g., TFA) .
    Monitor regioselectivity via LC-MS to detect byproducts .

Advanced Research Questions

Q. What mechanistic insights exist for the Vilsmeier-Haack reaction in synthesizing this compound?

The reaction proceeds via:

Chlorophosphorylation : POCl₃ reacts with DMF to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻).

Electrophilic attack : The reagent activates the pyrazole ring at the 4-position.

Hydrolysis : Quenching releases the aldehyde group .
Controversies : Competing pathways may form 5-chloro derivatives if excess POCl₃ is used, requiring precise stoichiometric control .

Q. How can computational modeling enhance the design of bioactive derivatives?

  • Docking studies : Use crystal structure data (e.g., PDB files from ) to predict binding affinity with target proteins (e.g., COX-2 for anti-inflammatory activity).
  • QSAR models : Correlate substituent electronegativity (e.g., tert-butyl’s steric bulk) with biological activity .
  • MD simulations : Assess stability of hydrogen bonds between the aldehyde group and catalytic residues .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-evaluate IC₅₀ values under standardized assays (e.g., DPPH for antioxidant activity ).
  • Metabolite profiling : Use HPLC-MS to identify degradation products that may interfere with bioassays .
  • Structural analogs : Compare with 1-benzoyl-3-phenyl derivatives to isolate the role of the tert-butyl group .

Q. How can researchers leverage this compound for structure-activity relationship (SAR) studies?

  • Electron-withdrawing groups : Replace the aldehyde with carboxylic acids to assess solubility-bioactivity trade-offs .
  • Steric modifications : Substitute tert-butyl with smaller alkyl chains (e.g., methyl) to study steric hindrance effects on enzyme binding .
  • Hybrid derivatives : Conjugate with morpholine or oxazole rings to enhance antimicrobial potency .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 1.45 (s, 9H, tert-butyl), δ 9.92 (s, 1H, CHO)
IR (KBr)1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
X-raySpace group P1, α = 88.85°, β = 81.21°

Q. Table 2. Bioactivity Data for Analogous Compounds

DerivativeAntioxidant IC₅₀ (μM)Anti-inflammatory (% inhibition)Reference
1-Benzoyl-3-phenyl-4-carbaldehyde12.3 ± 0.578.2 (at 50 μM)
5-Chloro-3-methyl-1-phenyl18.9 ± 1.165.4 (at 50 μM)

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